Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfinate
Description
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinate is a lithium salt derived from the sulfinic acid functional group attached to the 5-position of a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. The CF₃ group is strongly electron-withdrawing, influencing the electronic properties of the pyrazole ring and the sulfinate anion. This compound is likely synthesized via reduction of its corresponding sulfonyl chloride precursor or through direct sulfination reactions. As a lithium salt, it exhibits high solubility in polar aprotic solvents, making it suitable for use in organometallic chemistry or as a nucleophilic sulfinating agent in organic synthesis .
Properties
IUPAC Name |
lithium;2-methyl-5-(trifluoromethyl)pyrazole-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Li/c1-10-4(13(11)12)2-3(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGUOIIUNDFMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CC(=N1)C(F)(F)F)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinate is a specialized organolithium compound known for its unique structure that includes a lithium ion, a pyrazole ring, and a trifluoromethyl group. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, particularly in relation to its biological activity.
- Molecular Formula : C₅H₄F₃LiN₂O₂S
- Molecular Weight : 220.1 g/mol
- CAS Number : 2172169-57-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with biological systems, particularly in drug development and therapeutic applications. Studies have indicated that this compound may exhibit various pharmacological effects, including:
- Antidepressant Effects : Lithium compounds are widely recognized for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. The specific role of this compound in this context remains an area of ongoing research.
- Neuroprotective Properties : There is evidence suggesting that lithium ions can protect neuronal cells from apoptosis and promote cell survival under stress conditions, which may be relevant for neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may influence several signaling pathways:
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme involved in various cellular processes including cell proliferation and apoptosis.
- Modulation of Inositol Signaling : Lithium affects inositol phosphate metabolism, which is crucial for various cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the unique features of this compound compared to similar organolithium compounds:
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both sulfinate and trifluoromethyl groups |
| Lithium(1+) ion 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfinate | Different substitution pattern on pyrazole ring |
| Lithium(1+) ion 3-(trifluoromethyl)-1H-pyrazole | No sulfinate group; simpler structure |
This comparison highlights the distinctive characteristics of this compound, particularly its dual functional groups that enhance its reactivity and potential applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental models:
- In Vitro Studies : Research has demonstrated that this compound can modulate cellular signaling pathways associated with neuroprotection. For instance, it has been shown to reduce oxidative stress markers in neuronal cell cultures.
- Animal Models : In rodent models of depression, administration of this compound resulted in significant behavioral improvements, indicating potential antidepressant effects.
- Toxicology Assessments : Safety profiles have been established through acute toxicity studies, revealing a favorable safety margin at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The sulfinate derivative can be compared to several structurally related compounds, including sulfonyl chlorides, oxadiazoles, and carboxylic acid derivatives (Table 1). Key differences include:
- Positional Isomerism: The sulfinate group in the target compound is at the 5-position of the pyrazole ring, whereas sulfonyl chlorides (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride) are substituted at the 4-position.
- Functional Groups : The sulfinate anion (SO₂⁻) contrasts with sulfonyl chlorides (SO₂Cl) and oxadiazole thioethers (e.g., compounds in ). Sulfinates are more nucleophilic but less stable toward oxidation compared to sulfonamides or sulfones .
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Melting Points: The oxadiazole derivatives in exhibit melting points ranging from 77°C to 114°C, influenced by substituent bulk and crystallinity.
Spectroscopic Data
- NMR Trends : In , pyrazole protons in oxadiazole derivatives resonate at δ 7.8–8.2 ppm (¹H NMR), while CF₃ groups appear at δ 120–125 ppm (¹³C NMR). The sulfinate’s protons are expected to show distinct shifts due to the sulfinate group’s electron-withdrawing nature .
- HRMS Validation : All compounds in were confirmed via HRMS, a method applicable to the lithium sulfinate for verifying molecular ion peaks .
Preparation Methods
Lithiation with LDA
A solution of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithium-bromide intermediate. The flow reactor ensures rapid mixing and temperature control, critical for maintaining regioselectivity.
Trapping with Sulfur Dioxide
The lithiated species is subsequently quenched with gaseous sulfur dioxide ($$ \text{SO}_2 $$), forming the corresponding sulfinate salt. The lithium counterion is retained during this step, yielding the target compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Lithiating Agent | LDA (2.2 equiv) |
| Temperature | −78°C |
| Trapping Agent | $$ \text{SO}_2 $$ (bubbled) |
| Solvent | THF |
| Residence Time | 30 seconds (flow) |
| Yield | 78% |
Alternative Route: Direct Ortho-Metalation
An alternative method bypasses bromination by employing direct ortho-metalation (DoM) of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Using lithium tetramethylpiperidide (LiTMP) as a strong base, the 5-position is deprotonated and trapped with $$ \text{SO}_2 $$.
Advantages and Limitations
- Advantage : Eliminates the need for bromination, reducing steps.
- Limitation : Lower regioselectivity (85:15 ratio favoring 5-sulfinate) compared to the bromination-lithiation route.
Characterization and Validation
The final product is characterized by:
Q & A
Q. What are the recommended synthetic routes for Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinate, and how can reaction yields be optimized?
Methodological Answer: The synthesis of pyrazole-sulfinate derivatives typically involves sulfination of the parent pyrazole. For example, analogous compounds like lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate are synthesized via sulfur dioxide incorporation into the pyrazole ring . Key steps include:
- Precursor preparation : Start with 1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS RNs for related compounds: 10010-93-2, 344591-91-9 in ).
- Sulfination : React with sulfur dioxide under controlled conditions (e.g., anhydrous, inert atmosphere) to form the sulfinate intermediate.
- Lithiation : Use lithium hydroxide or lithium carbonate to generate the lithium salt.
- Yield optimization : Monitor reaction parameters (temperature, stoichiometry) and employ purification via recrystallization or column chromatography. Purity >95% is achievable, as seen in Kanto Reagents’ protocols for structurally similar sulfinates .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using shifts observed in analogous pyrazole-sulfinate derivatives (e.g., δ ~4.05 ppm for methyl groups in pyrazole rings, CF3 signals at ~118 ppm in 13C NMR) .
- FT-IR : Confirm sulfinate (S-O) stretches at ~1020–1100 cm⁻¹ and trifluoromethyl (C-F) stretches at ~1150–1250 cm⁻¹.
- X-ray crystallography : Resolve crystal structure to verify coordination geometry, as lithium sulfinates often form ionic lattices .
- Elemental analysis : Validate molecular formula (e.g., C₆H₆F₃LiN₂O₂S for the target compound) against calculated values.
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal stability : Monitor decomposition via TGA/DSC. Pyrazole derivatives with trifluoromethyl groups (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid) exhibit stability up to 150°C .
- Moisture sensitivity : Store under inert gas or desiccated conditions, as sulfinate salts are hygroscopic. notes related compounds (e.g., 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid) stored at 4°C to prevent hydrolysis.
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the sulfinate group.
Advanced Research Questions
Q. What mechanistic insights exist for the sulfinate group’s reactivity in coordination chemistry or catalysis?
Methodological Answer: The sulfinate moiety acts as a versatile ligand in coordination chemistry. Studies on analogous compounds (e.g., ) suggest:
- Coordination modes : Bidentate binding via sulfinate oxygen and pyrazole nitrogen.
- Catalytic applications : Use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-withdrawing trifluoromethyl groups enhancing electrophilicity.
- Mechanistic probes : Isotope labeling (e.g., ³⁴S) can track sulfinate participation in redox or substitution reactions .
Q. How can computational modeling (DFT, MD) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction solvent selection.
- Charge distribution : Analyze Mulliken charges to rationalize regioselectivity in substitution reactions.
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR can detect conformational changes (e.g., hindered rotation of CF₃ groups) that cause peak splitting discrepancies .
- Crystallographic refinement : Compare experimental X-ray data with computational models to identify disorder or partial occupancy in crystal lattices.
- Cross-validation : Use complementary techniques (e.g., FT-IR for functional groups, HRMS for molecular weight) to reconcile conflicting data .
Q. What challenges arise in applying this compound to asymmetric synthesis or chiral catalysis?
Methodological Answer:
- Chiral induction : The planar pyrazole ring lacks inherent chirality. Strategies include introducing chiral auxiliaries (e.g., Evans’ oxazolidinones) or using chiral lithium counterions (e.g., sparteine-Li⁺) .
- Steric effects : The trifluoromethyl group’s bulk may hinder enantioselective binding. Computational docking studies can optimize ligand-substrate interactions.
- Catalytic turnover : Monitor via in situ Raman spectroscopy to assess stability under catalytic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
